molecular formula C14H13NO B7591011 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine

3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine

Numéro de catalogue B7591011
Poids moléculaire: 211.26 g/mol
Clé InChI: BKQRBYFLQYHTCV-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine, also known as CP-99,994, is a chemical compound that belongs to the benzooxazine family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications. In

Mécanisme D'action

The exact mechanism of action of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is not fully understood. However, it is believed to act as a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects:
3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been shown to reduce pain perception and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its selectivity for the NK1 receptor. This allows researchers to study the specific effects of NK1 receptor antagonism without the confounding effects of other neurotransmitter systems. However, one of the limitations of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine is its short half-life, which can make it difficult to study in vivo.

Orientations Futures

There are several potential future directions for research on 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine. One area of research could focus on the development of more potent and selective NK1 receptor antagonists. Another area of research could focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of psychiatric disorders such as anxiety and depression. Finally, research could also focus on the potential use of 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine in the treatment of chronic pain conditions.

Applications De Recherche Scientifique

3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. In addition, 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine has been found to be effective in the treatment of drug addiction and withdrawal symptoms.

Propriétés

IUPAC Name

(3R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQRBYFLQYHTCV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine

Synthesis routes and methods I

Procedure details

To a slurry of 3-phenyl-2H-1,4-benzoxazine (17 g, 81.2 mmol) in 100 mL absolute ethanol is added sodium borohydride (6.07 g, 162.4 mmol) and water (25 mL). The mixture is heated at 90° C. for 2 h. The mixture is cooled and concentrated, then partitioned between CH2Cl2 and water. The organic layer is washed twice with water (200 mL), dried over magnesium sulfate and concentrated. The resulting oil is dried under high vacuum to give 15.95 g (93%) of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.